N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 477325-94-3
VCID: VC6899431
InChI: InChI=1S/C20H12F2N2OS/c21-13-5-2-6-14(22)17(13)19(25)24-20-23-18-12-4-1-3-10-7-8-11(16(10)12)9-15(18)26-20/h1-6,9H,7-8H2,(H,23,24,25)
SMILES: C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F
Molecular Formula: C20H12F2N2OS
Molecular Weight: 366.39

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide

CAS No.: 477325-94-3

Cat. No.: VC6899431

Molecular Formula: C20H12F2N2OS

Molecular Weight: 366.39

* For research use only. Not for human or veterinary use.

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide - 477325-94-3

Specification

CAS No. 477325-94-3
Molecular Formula C20H12F2N2OS
Molecular Weight 366.39
IUPAC Name 2,6-difluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Standard InChI InChI=1S/C20H12F2N2OS/c21-13-5-2-6-14(22)17(13)19(25)24-20-23-18-12-4-1-3-10-7-8-11(16(10)12)9-15(18)26-20/h1-6,9H,7-8H2,(H,23,24,25)
Standard InChI Key STTIOUACOONEHW-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a dihydroacenaphthothiazole system with a 2,6-difluorobenzamide substituent. The acenaphthothiazole moiety consists of a bicyclic acenaphthene fused to a thiazole ring, creating a planar, aromatic system conducive to π-π interactions. The 2,6-difluorobenzamide group introduces electron-withdrawing fluorine atoms at the ortho positions, which enhance metabolic stability and influence binding affinity to biological targets.

Table 1: Key Physicochemical Data

PropertyValue
CAS No.477325-94-3
Molecular FormulaC20H12F2N2OS\text{C}_{20}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{OS}
Molecular Weight366.39 g/mol
IUPAC Name2,6-Difluoro-N-(5-thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
SMILESC1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F

The planar acenaphthothiazole system likely contributes to DNA intercalation or protein binding, while the fluorinated benzamide may enhance bioavailability by reducing oxidative metabolism .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide involves multi-step protocols common to heterocyclic chemistry. As described for analogous compounds, key steps include:

  • Cyclization: Formation of the acenaphthothiazole core via reaction of acenaphthenequinone with thiosemicarbazide under acidic conditions.

  • Condensation: Coupling the thiazole amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

  • Purification: Chromatographic techniques to isolate the product, with yields optimized by controlling solvent polarity and temperature .

Structural Modifications

Modifications to the benzamide or thiazole moieties could enhance pharmacological profiles. For example:

  • Fluorine Substitution: The 2,6-difluoro configuration minimizes steric hindrance while maximizing electronic effects, as seen in FtsZ inhibitors like PC-190723 .

  • Thiazole Functionalization: Introducing electron-donating groups (e.g., methyl) may improve solubility without compromising aromatic stacking.

Biological Activities and Mechanisms

Antitumor Effects

Thiazole derivatives intercalate DNA and inhibit topoisomerase II, leading to apoptosis. The acenaphthylene system’s planar structure may facilitate DNA binding, while the benzamide group could modulate kinase activity. In vitro assays on similar compounds show IC₅₀ values of 10–50 µM against breast and lung cancer cell lines.

Neuroprotective and Anti-inflammatory Properties

Thiazoles modulate glutamate receptors and COX-2 activity, reducing neuroinflammation. Fluorinated benzamides enhance blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.

Computational and Comparative Studies

Molecular Docking Insights

Docking simulations using the FtsZ protein (PDB: 3VOB) reveal that the 2,6-difluorobenzamide group occupies a hydrophobic pocket near the GTP-binding site, with binding energies comparable to PC-190723 (−9.2 kcal/mol) . The acenaphthothiazole core may stabilize this interaction via van der Waals forces.

Comparative Analysis with PC-190723

PC-190723 (CID 25016417), a thiazolo[5,4-b]pyridine derivative, shares the 2,6-difluorobenzamide motif but differs in its heterocyclic core. Despite structural disparities, both compounds likely target FtsZ, underscoring the pharmacophore’s versatility .

Challenges and Future Directions

Bioavailability Optimization

The compound’s low solubility (logP ≈ 3.5) limits in vivo efficacy. Strategies to address this include:

  • Prodrug Design: Esterification of the benzamide carbonyl.

  • Nanoparticle Formulation: Encapsulation in lipid-based carriers to enhance cellular uptake.

Target Validation

Mechanistic studies are needed to confirm hypothesized targets (e.g., FtsZ, topoisomerase II). CRISPR-Cas9 knockout models could elucidate pathways affected by this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator